3-Bromomethyl-7-fluoro-1-methyl-naphthalene
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Overview
Description
3-Bromomethyl-7-fluoro-1-methyl-naphthalene is a halogenated aromatic hydrocarbon belonging to the naphthalene family. This compound features a bromomethyl group at the 3-position, a fluoro group at the 7-position, and a methyl group at the 1-position on the naphthalene ring system. Its unique structure makes it a valuable intermediate in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of naphthalene derivatives. For instance, starting with 1-methyl-naphthalene, bromination at the 3-position can be achieved using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3).
Further Functionalization: The bromomethyl group can be introduced through a subsequent reaction with bromomethylating agents such as formaldehyde and hydrobromic acid (HBr).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, is also emphasized.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as converting the bromomethyl group to a carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed to convert the fluoro group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromomethyl group, where nucleophiles like cyanide (CN-) can replace the bromine atom to form a nitrile derivative.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O, heat.
Reduction: LiAlH4, ether, 0°C to room temperature.
Substitution: NaCN, DMSO, room temperature.
Major Products Formed:
Oxidation: this compound-1-carboxylic acid.
Reduction: 3-Bromomethyl-7-hydroxy-1-methyl-naphthalene.
Substitution: 3-Cyanomethyl-7-fluoro-1-methyl-naphthalene.
Scientific Research Applications
3-Bromomethyl-7-fluoro-1-methyl-naphthalene finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes for imaging and tracking cellular processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromomethyl-7-fluoro-1-methyl-naphthalene exerts its effects depends on its specific application. For example, in drug discovery, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
1-Bromo-2-methyl-naphthalene: Similar structure but lacks the fluoro group.
1-Bromo-4-methyl-naphthalene: Different position of the bromo group.
7-Fluoro-naphthalene: Lacks the bromomethyl and methyl groups.
Properties
IUPAC Name |
3-(bromomethyl)-7-fluoro-1-methylnaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF/c1-8-4-9(7-13)5-10-2-3-11(14)6-12(8)10/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRFSBNBPYDYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(C=C2)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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